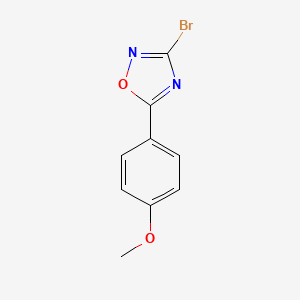

3-Bromo-5-(4-methoxyphenyl)-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-13-7-4-2-6(3-5-7)8-11-9(10)12-14-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGGTJQBVQADOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzohydrazide with bromine and cyanogen bromide under controlled conditions to form the desired oxadiazole ring . The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthesis of 3-Bromo-5-(4-methoxyphenyl)-1,2,4-oxadiazole

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl hydrazine with various carbonyl compounds or amidoximes under acidic conditions. The use of catalysts such as copper salts or microwave irradiation can enhance yields and reduce reaction times. The compound's structure can be confirmed using techniques such as NMR and mass spectrometry.

Biological Activities

The biological activities of this compound have been explored in various studies, revealing its potential in several therapeutic areas:

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have been shown to induce apoptosis in cancer cells. A study highlighted that compounds similar to this compound demonstrated potent activity against multiple cancer cell lines, including breast and colon cancers. The mechanism often involves the inhibition of specific signaling pathways responsible for cell proliferation and survival .

Anti-inflammatory Properties

Oxadiazoles are noted for their anti-inflammatory effects. Compounds with similar structures have been tested for their ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). The presence of electron-withdrawing groups on the aromatic ring enhances their anti-inflammatory activity .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been documented. Studies have shown that compounds similar to this compound possess activity against various bacterial strains and fungi. This makes them promising candidates for developing new antimicrobial agents .

Case Studies

Several case studies illustrate the applications of oxadiazole derivatives in drug discovery:

- Anticancer Screening : A series of 1,2,4-oxadiazole derivatives were synthesized and screened against human cancer cell lines. Among them, a derivative with a similar structure to this compound showed an IC50 value indicating potent antiproliferative activity against colon cancer cells .

- Anti-inflammatory Evaluation : In vitro assays demonstrated that certain oxadiazoles inhibited the expression of inflammatory markers in macrophages. This suggests their potential use in treating inflammatory diseases .

- Antimicrobial Testing : A study reported that oxadiazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria. The structure-activity relationship indicated that modifications on the phenyl ring could enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and methoxyphenyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 1,2,4-Oxadiazole Derivatives

The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Key Observations:

- Lipophilicity: The phenoxymethyl group in 5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole increases molecular bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- Reactivity : Bromomethyl-substituted derivatives (e.g., 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole) are more reactive, serving as intermediates for further functionalization .

Antifungal and Nematicidal Activity

1,2,4-Oxadiazole derivatives with amide or methoxy groups exhibit superior antifungal and nematicidal activities compared to halogenated analogs. For instance, compounds with methoxy substitutions show enhanced inhibition of Meloidogyne incognita (root-knot nematode) and fungal pathogens like Fusarium oxysporum . The target compound’s methoxy group likely contributes to higher bioactivity than purely halogenated derivatives .

Enzyme Inhibition

1,2,4-Oxadiazole derivatives demonstrate selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), making them candidates for Alzheimer’s disease therapy. Methoxy and bromo substitutions may fine-tune this selectivity by modulating steric and electronic interactions with the enzyme active site .

Structural Isomerism and Stability

The 1,2,4-oxadiazole isomer differs from 1,3,4-oxadiazole in nitrogen and oxygen positioning, leading to distinct electronic properties. For example, 1,2,4-oxadiazoles generally exhibit higher thermal stability and better conjugation than 1,3,4-oxadiazoles due to optimized electron delocalization . This stability is critical for applications in material science and energetic compounds.

Biological Activity

3-Bromo-5-(4-methoxyphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 276.09 g/mol

1. Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with oxadiazole moieties can inhibit the proliferation of various cancer cell lines. The presence of electron-withdrawing groups such as bromine at specific positions enhances anticancer activity.

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis |

| This compound | HCT-116 (Colon Cancer) | 15.0 | Inhibits cell cycle progression |

| Other Oxadiazoles | Various | Varies (10-50) | Various |

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to inflammatory processes and cancer progression. Notably, it has shown promising results in inhibiting the enzyme 5-lipoxygenase (5-LOX) , which is involved in the synthesis of leukotrienes that mediate inflammation.

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC (µg/ml) |

|---|---|---|

| This compound | 5-LOX | 20.48 |

| Other Oxadiazoles | 5-LOX | Range: 18.78 - >100 |

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level:

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It interferes with cell cycle progression in various cancer cell lines.

Molecular docking studies suggest that this compound binds effectively to target proteins involved in cancer proliferation and inflammation.

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in preclinical settings:

- Study on Breast Cancer : A study demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells with an IC value of approximately 12.5 µM. The mechanism involved apoptosis induction and modulation of apoptotic markers.

- Inflammation Model : In an animal model of inflammation, the compound exhibited significant inhibition of leukotriene biosynthesis through 5-LOX inhibition.

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for preparing 3-bromo-5-(4-methoxyphenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via a multi-step process:

Formation of a nitrile intermediate through condensation of 4-methoxyphenylacetic acid derivatives with hydroxylamine.

Cyclization with brominating agents (e.g., N-bromosuccinimide) under anhydrous conditions (DMF, 0–5°C).

Key optimization steps include controlling reaction temperature to minimize side reactions and using TLC or HPLC to monitor intermediate purity .

- Critical Parameters : Anhydrous solvents, stoichiometric ratios of brominating agents, and inert atmosphere (N₂/Ar) improve yield (>70%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Recommended Methods :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm; oxadiazole ring protons at δ 8.1–8.3 ppm) .

- HRMS : Validate molecular weight (expected [M+H]⁺: 295.02) and isotopic patterns for bromine .

- X-ray crystallography : Resolve crystal packing and bond angles for structural validation .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The C-3 bromine acts as a leaving group, enabling Suzuki-Miyaura cross-coupling (Pd catalysts) or SNAr reactions with amines/thiols. Reactivity is enhanced in polar aprotic solvents (e.g., DMSO) at 60–80°C .

- Example : Substitution with aryl boronic acids yields 3-aryl derivatives for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy)?

- Analytical Approaches :

- Dose-response profiling : Establish IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) to assess selectivity .

- Metabolic stability assays : Use liver microsomes to evaluate if rapid degradation underlies inconsistent in vivo results .

- Structural analogs : Compare with 3-bromo-5-(chloromethyl) derivatives to isolate electronic vs. steric effects .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodology :

- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets using PDB structures (e.g., EGFR kinase).

- DFT calculations (Gaussian) : Analyze electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots .

- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

- Process Chemistry Solutions :

- Flow chemistry : Reduces exothermic hazards during bromination .

- Catalyst recycling : Use polymer-supported Pd catalysts for cross-coupling to minimize heavy metal waste .

- DoE (Design of Experiments) : Optimize parameters (e.g., temperature, solvent ratio) via response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.